molecular formula C8H6BrF3O B576189 (3-Bromo-5-(trifluoromethyl)phenyl)methanol CAS No. 172023-97-1

(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B576189
CAS No.: 172023-97-1
M. Wt: 255.034
InChI Key: MPYFWGBMAYFJOH-UHFFFAOYSA-N
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Description

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6BrF3O It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)methanol typically involves the bromination of 5-(trifluoromethyl)phenylmethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-(trifluoromethyl)phenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Bromo-5-(trifluoromethyl)benzaldehyde or 3-Bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: 5-(trifluoromethyl)phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.

    5-(trifluoromethyl)phenylmethanol: Lacks the bromine atom at the 3-position.

    3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a methanol group.

Uniqueness

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYFWGBMAYFJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652095
Record name [3-Bromo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172023-97-1
Record name [3-Bromo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[3-amino-5-(trifluoromethyl)phenyl]methanol (900 mg, 4.71 mmol) (Step A, Example 24) was suspended in CHBr3 (9 mL), and t-butyl nitrite (600 μL, 5.04 mmol) was added dropwise by syringe. The reaction was heated slowly to 80° C. and was maintained at this temperature for 10 minutes. The reaction was then cooled to room temperature, diluted with hexanes (50 mL), loaded on a silica gel column, and purified with 100% hexanes to 20% EtOAc/hexanes (2 columns) to afford [3-bromo-5-(trifluoromethyl) phenyl]methanol. Rf=0.31 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.71 (s, 1H), 7.68 (s, 1H), 7.56 (s, 1H), 4.76 (d, J=5.5 Hz, 2H), 1.86 (t, J=5.7 Hz, 1H).
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900 mg
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600 μL
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9 mL
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hexanes
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50 mL
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Synthesis routes and methods II

Procedure details

Lithium borohydride (22 0mg) was added in a single portion to a stirred solution of methyl 3-bromo-5-(trifluoromethyl)benzoate (2.46 g) in ether (60 ml) containing water (156 ml). The resulting solution was stirred for 4 hours at room temperature, at which point the reaction mixture was diluted with saturated aqueous NH4Cl solution (50 ml). The organic layers were separated, dried over MgSO4, filtered and the solvent removed under reduced pressure to give 3-bromo-5-(trifluoromethyl)benzyl alcohol as a clear oil (2.1 g).1H NMR (360 MHz,CDCl3) δ 1.83 (1H, br s), 4.76 (2H,s), 7.47 (1H, s), 7.56 (1H, s), 7. 68 (1H, s).
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2.46 g
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60 mL
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156 mL
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50 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared from methyl 3-bromo-5-(trifluoromethyl)benzoate (Reference Example 37) by a procedure similar to the one described for (3-chloro-5-(trifluoromethyl)phenyl)methanol (Reference Example 30) to provide (3-bromo-5-(trifluoromethyl)phenyl)methanol (7.42 g, 35% (2 steps)) as a yellow oil.
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Synthesis routes and methods IV

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